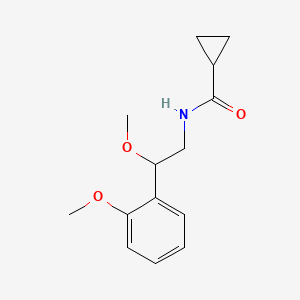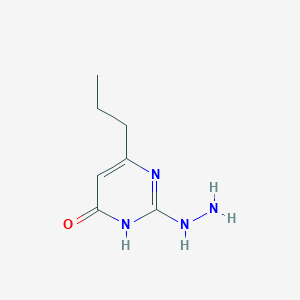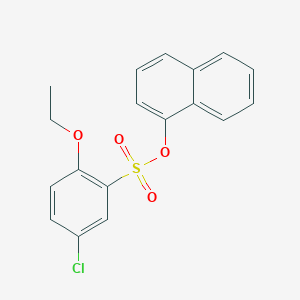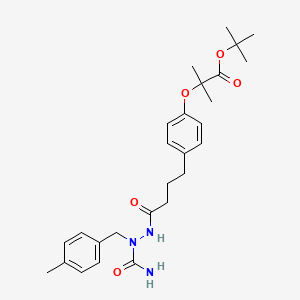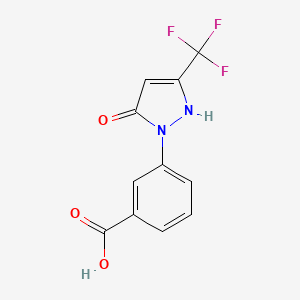
3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid is a synthetic organic compound that features a pyrazole ring substituted with a hydroxy group and a trifluoromethyl group, attached to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Hydroxylation: The hydroxy group can be introduced through selective oxidation of a precursor compound.
Attachment to Benzoic Acid: The final step involves coupling the pyrazole derivative with a benzoic acid derivative using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, DMP, or KMnO4.
Reduction: Reagents such as LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Reagents such as halides, sulfonates, or organometallic reagents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol or aldehyde.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigation of its therapeutic potential in various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism of action of 3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxy group can participate in hydrogen bonding interactions.
相似化合物的比较
Similar Compounds
3-(5-Hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(5-Hydroxy-3-chloropyrazol-1-yl)-benzoic acid: Similar structure but with a chloro group instead of a trifluoromethyl group.
3-(5-Hydroxy-3-nitropyrazol-1-yl)-benzoic acid: Similar structure but with a nitro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.
属性
IUPAC Name |
3-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)8-5-9(17)16(15-8)7-3-1-2-6(4-7)10(18)19/h1-5,15H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUJEZYZSAKAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=C(N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2609596.png)
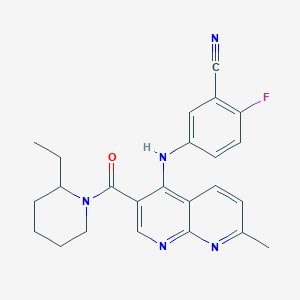
![Methyl-spiro[2.3]hex-5-yl-amine hydrochloride](/img/structure/B2609601.png)
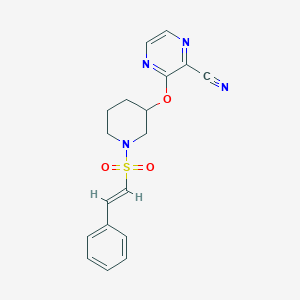
![5-(azepan-1-yl)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2609603.png)
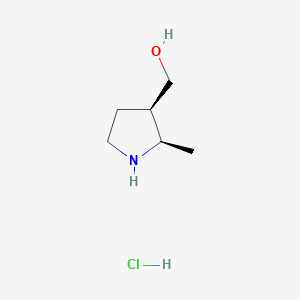
![Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2609610.png)
![1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609611.png)

